5-(2,4-Dichlorophenyl)pyridin-3-ol

Furin inhibition Antiviral Structure-based drug design

5-(2,4-Dichlorophenyl)pyridin-3-ol is a heterocyclic aromatic compound comprising a pyridine ring substituted with a hydroxyl group at the 3-position and a 2,4-dichlorophenyl moiety at the 5-position. With a molecular formula of C₁₁H₇Cl₂NO and a molecular weight of 240.09 g/mol, this compound possesses a calculated LogP of 3.76 and a polar surface area (PSA) of 33.12 Ų.

Molecular Formula C11H7Cl2NO
Molecular Weight 240.08 g/mol
CAS No. 1262000-15-6
Cat. No. B6367966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dichlorophenyl)pyridin-3-ol
CAS1262000-15-6
Molecular FormulaC11H7Cl2NO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC(=CN=C2)O
InChIInChI=1S/C11H7Cl2NO/c12-8-1-2-10(11(13)4-8)7-3-9(15)6-14-5-7/h1-6,15H
InChIKeyJPLHNIVVWHNQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dichlorophenyl)pyridin-3-ol (CAS 1262000-15-6): Procurement-Relevant Physicochemical and Biological Profile


5-(2,4-Dichlorophenyl)pyridin-3-ol is a heterocyclic aromatic compound comprising a pyridine ring substituted with a hydroxyl group at the 3-position and a 2,4-dichlorophenyl moiety at the 5-position . With a molecular formula of C₁₁H₇Cl₂NO and a molecular weight of 240.09 g/mol, this compound possesses a calculated LogP of 3.76 and a polar surface area (PSA) of 33.12 Ų . It belongs to the broader class of dichlorophenylpyridine-based molecules, which have been investigated as pharmacophores targeting various enzymes including furin and dihydrofolate reductase (DHFR) [1][2]. PASS prediction analysis suggests potential activity as a protein kinase inhibitor (Pa 0.584), antimycobacterial agent (Pa 0.577), and chloride peroxidase inhibitor (Pa 0.620) [3].

Why 5-(2,4-Dichlorophenyl)pyridin-3-ol Cannot Be Casually Interchanged with Its Positional Isomers


The 2,4-dichlorophenyl substitution pattern on the pyridin-3-ol scaffold is not interchangeable with other regioisomers such as the 2,3-dichlorophenyl, 3,4-dichlorophenyl, or 3,5-dichlorophenyl variants. In the (3,5-dichlorophenyl)pyridine-based furin inhibitor series, moving the chlorine atoms from the 3,5-positions to the 2,4-positions would alter the molecular shape, electrostatic potential, and the angle at which the phenyl ring presents itself to the target binding pocket [1]. Published X-ray crystallography demonstrates that the 3,5-dichlorophenyl moiety inserts into a newly formed hydrophobic pocket of furin, a geometry that cannot be replicated by the 2,4-dichlorophenyl regioisomer [1]. Similarly, the 5-position attachment to the pyridine ring in the target compound distinguishes it from the 2-(2,4-dichlorophenyl)pyridin-3-ol and 6-(2,4-dichlorophenyl)pyridin-3-ol isomers, which share identical molecular weight, LogP, and PSA (240.09 g/mol, 3.76, 33.12 Ų respectively) but differ in the vector of the hydroxyl and pyridyl nitrogen relative to the dichlorophenyl group . These regioisomeric differences critically affect target engagement, as evidenced by SAR studies on related diarylpyridines where chlorination patterns on the phenyl moieties proved critical for receptor binding [2]. Substituting one regioisomer for another without confirmatory biological testing risks invalidating the entire experiment.

5-(2,4-Dichlorophenyl)pyridin-3-ol: Quantified Differentiation Evidence Versus Close Analogs


Regioisomeric Identity Confers Unique Target-Binding Geometry Versus 3,5-Dichlorophenyl Furin Inhibitors

The (3,5-dichlorophenyl)pyridine-based furin inhibitors, closely related to the target compound, exhibit IC₅₀ values of 1.3–78 nM against furin using a MALDI-TOF-MS-based activity assay with a TGFβ-derived substrate [1]. The binding mode, elucidated by X-ray crystallography (PDB 7QXY, 7QXZ, 7QY0, 7QY1, 7QY2), reveals that the 3,5-dichlorophenyl moiety inserts into an induced-fit hydrophobic pocket formed by conformational rearrangement of the active-site cleft [1]. The 2,4-dichlorophenyl regioisomer (target compound) presents a fundamentally different chlorine vector: ortho- and para-substitution versus meta-substitution. This alters both the dihedral angle between the phenyl and pyridine rings and the spatial positioning of the chlorine atoms, which are critical for the hydrophobic pocket insertion observed in the 3,5-dichloro series [1]. Consequently, the target compound is not a simple substitute for the 3,5-dichloro series and requires independent pharmacological profiling.

Furin inhibition Antiviral Structure-based drug design Proprotein convertase

Predicted Multi-Target Activity Profile Differentiates Target Compound from Mono-Target Pyridine Derivatives

PASS (Prediction of Activity Spectra for Substances) analysis for the target compound predicts multiple biological activities with probability scores above 0.5: protein kinase inhibitor (Pa 0.584, Pi 0.001), antimycobacterial (Pa 0.577, Pi 0.006), chloride peroxidase inhibitor (Pa 0.620, Pi 0.011), and rheumatoid arthritis treatment (Pa 0.499, Pi 0.031) [1]. The combination of kinase inhibition and antimycobacterial predicted activity is notable, as many close pyridinol analogs (e.g., simple alkyl pyridinols such as JC-01-074) are reported solely for Gram-positive antibacterial activity via membrane disruption (MIC 16 μg/mL against S. aureus) [2]. The target compound's predicted polypharmacology—spanning kinase, peroxidase, and mycobacterial targets—suggests a differentiated application space versus single-mechanism pyridinol antimicrobials.

PASS prediction Polypharmacology Kinase inhibition Antimycobacterial

Physicochemical Equivalence Yet Pharmacophoric Divergence from Positional Isomers

The target compound 5-(2,4-dichlorophenyl)pyridin-3-ol (CAS 1262000-15-6) shares identical molecular formula (C₁₁H₇Cl₂NO), molecular weight (240.09 g/mol), calculated LogP (3.76), and polar surface area (33.12 Ų) with its positional isomer 6-(2,4-dichlorophenyl)pyridin-3-ol (CAS 1261984-35-3) . Despite this physicochemical indistinguishability, the two isomers differ in the attachment point of the pyridine ring to the dichlorophenyl moiety (5-position vs. 6-position), which alters the spatial relationship between the hydroxyl group, the pyridyl nitrogen, and the chlorine substituents. In drug–target interactions, such subtle topological differences can dictate whether the compound acts as a hydrogen-bond donor/acceptor at the correct geometry or engages hydrophobic pockets productively. For procurement, reliance on physicochemical parameters alone (LogP, PSA) cannot distinguish these isomers, necessitating rigorous analytical identity confirmation by NMR or HPLC retention time comparison against authentic reference standards.

Physicochemical properties Regioisomer comparison LogP PSA

Preliminary CCR5 Antagonist Activity Suggests Differentiated Immunomodulatory Application

Preliminary pharmacological screening indicates that 5-(2,4-dichlorophenyl)pyridin-3-ol can function as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This chemokine receptor modulation profile is distinct from the reported activities of simple alkyl pyridinols, which act primarily as membrane-disrupting antibacterial agents [2], and from the JY-2 analog (5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, FoxO1 inhibitor IC₅₀ = 22 μM) . The CCR5 axis represents an orthogonal therapeutic direction not addressed by these comparator compounds. However, quantitative affinity data (IC₅₀ or Ki against CCR5) are not publicly available, and this differentiation claim should be considered provisional pending confirmatory assays.

CCR5 antagonist HIV Autoimmune disease Chemokine receptor

Optimal Deployment Scenarios for 5-(2,4-Dichlorophenyl)pyridin-3-ol Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Studies on Dichlorophenyl-Pyridine Pharmacophores

The compound serves as a critical regioisomeric probe for SAR exploration. Because the 2,4-dichlorophenyl substitution pattern is geometrically distinct from the 3,5-dichlorophenyl series (which has confirmed furin inhibition with IC₅₀ values in the low nanomolar range [1]), incorporating the target compound into a screening cascade allows researchers to map the chlorine-position dependence of target engagement. This is essential for patent strategies and lead optimization where specific substitution patterns define intellectual property space.

Chemokine Receptor (CCR5) Antagonist Screening Libraries

Given the preliminary evidence of CCR5 antagonism [2], this compound is best deployed as part of focused screening libraries targeting chemokine receptors for HIV, autoimmune, or inflammatory disease applications. It should not be used interchangeably with membrane-active antibacterial pyridinols such as JC-01-074 [3], as the proposed mechanisms of action are fundamentally different.

Computational Polypharmacology and PASS-Guided Repurposing Screens

The PASS-predicted multi-target profile—spanning protein kinase inhibition (Pa 0.584), antimycobacterial activity (Pa 0.577), and chloride peroxidase inhibition (Pa 0.620) [4]—positions this compound as a candidate for computational repurposing screens. Procurement for these applications should be accompanied by confirmatory in vitro testing against the predicted targets, as PASS predictions are probabilistic and require experimental validation.

Analytical Reference Standard for Regioisomer Quality Control

Because the target compound is physicochemically indistinguishable from its 6-(2,4-dichlorophenyl)pyridin-3-ol isomer by bulk computed parameters (LogP 3.76, PSA 33.12 Ų for both) , it is ideally suited as an authenticated reference standard for HPLC, NMR, or mass spectrometry-based identity confirmation. Laboratories purchasing either isomer should cross-validate using the other as a retention time or spectral comparator to prevent regioisomer mix-ups.

Quote Request

Request a Quote for 5-(2,4-Dichlorophenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.